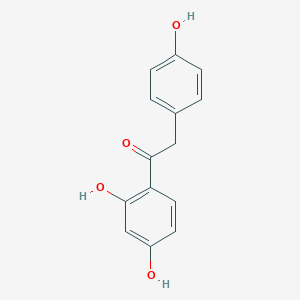
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Cat. No. B191087
Key on ui cas rn:
17720-60-4
M. Wt: 244.24 g/mol
InChI Key: KLFCJXAPIFIIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06844336B2
Procedure details


0.88 ml of trifluoroacetic acid anhydride and 1.37 ml of pyridine are simultaneously added in drops to 1.15 g of 4,7-dihydroxy-3-(4-hydroxyphenyl)-2-[4-(2-piperidin-1-ylethoxy) -phenyl]-4-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran in 20 ml of THF. It is stirred for 4 hours at room temperature before 70 ml of ethyl acetate and 20 ml of 10% sodium carbonate solution are added. It is stirred for 20 more minutes at room temperature. The phases are separated, and the aqueous phase is shaken out three times with 40 ml of ethyl acetate. The combined organic phases are washed twice with 20 ml of water, dried on magnesium sulfate and concentrated by evaporation. The product is prepurified on silica gel with dichloromethane/methanol and then purified with HPLC (nucleosil 50-7, dichloromethane/methanol 85:15, 40 ml/min). 590 mg is obtained.


Name
4,7-dihydroxy-3-(4-hydroxyphenyl)-2-[4-(2-piperidin-1-ylethoxy) -phenyl]-4-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran
Quantity
1.15 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.N1C=CC=CC=1.[OH:20][C:21]1(C(F)(F)F)[C:26]2[CH:27]=[CH:28][C:29]([OH:31])=[CH:30][C:25]=2[O:24]C(C2C=CC(OCCN3CCCCC3)=CC=2)[CH:22]1[C:47]1[CH:52]=[CH:51][C:50]([OH:53])=[CH:49][CH:48]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1.C(OCC)(=O)C>[OH:24][C:25]1[CH:30]=[C:29]([OH:31])[CH:28]=[CH:27][C:26]=1[C:21](=[O:20])[CH2:22][C:47]1[CH:52]=[CH:51][C:50]([OH:53])=[CH:49][CH:48]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.88 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
1.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
4,7-dihydroxy-3-(4-hydroxyphenyl)-2-[4-(2-piperidin-1-ylethoxy) -phenyl]-4-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1(C(C(OC2=C1C=CC(=C2)O)C2=CC=C(C=C2)OCCN2CCCCC2)C2=CC=C(C=C2)O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
It is stirred for 20 more minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the aqueous phase is shaken out three times with 40 ml of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed twice with 20 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified with HPLC (nucleosil 50-7, dichloromethane/methanol 85:15, 40 ml/min)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
590 mg is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=CC(=C1)O)C(CC1=CC=C(C=C1)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
